(S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride
Overview
Description
(S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride: is a chemical compound with the molecular formula C9H17NO2·HCl. It is a white to yellow solid with a molecular weight of 207.7 g/mol. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the reaction of (S)-2-amino-3-cyclopentylpropanoic acid with methanol in the presence of hydrochloric acid.
Industrial Production Methods: Large-scale production involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yield and purity.
Chemical Reactions Analysis
(S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride: undergoes various types of chemical reactions:
Oxidation: The amino group can be oxidized to form a corresponding amine oxide.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the ester group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium hypochlorite.
Reduction: Lithium aluminium hydride, borane.
Substitution: Alkyl halides, strong bases.
Major Products Formed:
Amine oxide from oxidation.
Alcohol from reduction.
Substituted esters from nucleophilic substitution.
Scientific Research Applications
(S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride: is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis.
Biology: It is used in the study of enzyme inhibitors and protein interactions.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to cellular processes.
Comparison with Similar Compounds
(S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride: is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: (R)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride, (S)-Methyl 2-amino-3-methylpropanoate hydrochloride.
Uniqueness: The presence of the cyclopentyl group in the compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
methyl (2S)-2-amino-3-cyclopentylpropanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-12-9(11)8(10)6-7-4-2-3-5-7;/h7-8H,2-6,10H2,1H3;1H/t8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGBLBBMRQLNKB-QRPNPIFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1CCCC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1CCCC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735983 | |
Record name | Methyl 3-cyclopentyl-L-alaninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20735983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1191996-99-2 | |
Record name | Methyl 3-cyclopentyl-L-alaninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20735983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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